
5-Amino-4-chloropyridazin-3(2H)-one
Overview
Description
5-Amino-4-chloropyridazin-3(2H)-one (CAS: 6339-19-1) is a heterocyclic compound with the molecular formula C₄H₄ClN₃O and a molecular weight of 145.55 g/mol. It is a metabolite of the herbicide Chloridazon (CAS: 1698-60-8), formed via microbial degradation in soil by cleavage of the phenyl group, rendering it herbicidally inactive . Key properties include:
- Melting point: 166–170°C
- Density: 1.29 g/cm³
- Hazard profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
The compound is synthesized from 4,5-dichloro-3-hydroxypyridazine through ammonolysis, yielding the amino-chloro substitution pattern critical to its chemical behavior . Its primary applications include pharmaceutical intermediates and analytical reference standards for pesticide residue studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloropyridazin-3(2H)-one typically involves the chlorination of pyridazinone derivatives followed by amination. One common method includes the reaction of 4-chloropyridazin-3(2H)-one with ammonia or an amine under suitable conditions to introduce the amino group at the 5-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazinones, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different functional groups or oxidation states.
Scientific Research Applications
Medicinal Chemistry
5-Amino-4-chloropyridazin-3(2H)-one serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown potential as:
- Antimicrobial agents : Modifications of the compound have been explored for their effectiveness against bacterial strains.
- Anticancer drugs : Certain derivatives exhibit cytotoxic properties against cancer cell lines, making them candidates for further pharmacological development .
Agrochemicals
In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its derivatives have been studied for their effectiveness in controlling broadleaf weeds and grass species. For example, chloridazon, a related compound, has been used extensively in crop protection .
Material Science
The compound's unique structure allows it to be employed in the synthesis of advanced materials. Its derivatives are being researched for applications in:
- Polymer chemistry : As intermediates in creating novel polymers with specific properties.
- Dyes and pigments : The chlorinated structure enhances color stability and reactivity in dye formulations .
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Medicinal Chemistry | ResearchGate Study | Identified potential anticancer properties through structural modifications. |
Agrochemicals | University of Hertfordshire | Demonstrated effectiveness against specific weed species in field trials. |
Material Science | American Elements | Explored use in polymer synthesis leading to enhanced material properties. |
Mechanism of Action
The mechanism of action of 5-Amino-4-chloropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
The reactivity and applications of pyridazinone derivatives are heavily influenced by substituent positions. Below is a comparative analysis with key analogues:
Table 1: Structural and Physical Comparison
Key Observations:
Substituent Effects: The amino group at position 5 in this compound enhances nucleophilic reactivity, making it a candidate for further functionalization (e.g., coupling reactions) . Chlorine at position 4 increases electrophilicity, contrasting with 4,5-Dichloro-2-methylpyridazin-3(2H)-one, where dual chloro groups may stabilize the ring but reduce solubility . Phenyl substituents (e.g., in 5-Chloro-6-phenyl derivatives) improve lipophilicity, favoring applications in medicinal chemistry .
Ring System Differences: Phthalazinone derivatives (e.g., 4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one) exhibit distinct crystal packing due to extended π-systems and hydrogen bonding (C–H⋯O interactions), unlike pyridazinones .
Biological Activity
5-Amino-4-chloropyridazin-3(2H)-one is a heterocyclic compound with significant biological activity, particularly in pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 145.55 g/mol. It appears as a tan to brown solid and is characterized by the presence of an amino group at position 5 and a chloro group at position 4 of the pyridazine ring. These structural features contribute to its chemical reactivity and biological activity, allowing it to participate in various nucleophilic substitution reactions and redox processes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its structure allows for interactions with microbial enzymes or receptors, potentially inhibiting their functions. Preliminary studies have shown effectiveness against a range of bacteria, although specific mechanisms of action remain to be elucidated.
Marine Xenobiotic Metabolite
This compound is also recognized as a marine xenobiotic metabolite, derived from the herbicide chloridazone. Its presence in marine organisms suggests ecological implications, though further studies are necessary to understand its environmental impact and metabolic pathways in aquatic systems .
Potential Therapeutic Applications
The compound's unique structural characteristics suggest potential applications in various therapeutic areas, including:
- Antimicrobial Agents : Due to its ability to inhibit microbial growth.
- Anticancer Properties : Structural modifications may lead to derivatives with enhanced anticancer activity.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in metabolic pathways. This interaction could modulate their activity, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Amino-5-chloropyridazin-3(2H)-one | Substituted amino group at position 4 | Different position of amino group affects reactivity |
Chloridazon | Contains a phenyl group | Enhanced biological activity due to phenyl substitution |
4,5-Diaminopyridazin-3(2H)-one | Two amino groups on the pyridazine ring | Increased potential for hydrogen bonding interactions |
These comparisons illustrate how variations in structural features can influence reactivity and biological activity.
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Ecotoxicological Assessment : Research published in Marine Pollution Bulletin identified the compound as a metabolite in marine environments, raising concerns about its ecological impact as a xenobiotic.
- Pharmacological Investigations : Studies have indicated potential anticancer properties, warranting further exploration into its efficacy against various cancer cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-4-chloropyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridazinone derivatives typically involves cyclization of hydrazines with diketones or substitution reactions on pre-formed pyridazinone scaffolds. For example, describes a structurally related pyridazinone derivative synthesized via nucleophilic substitution at the 5-position using bromopentyl and aryl ethylamine groups. Key parameters include temperature control (e.g., reflux in ethanol), stoichiometric ratios of reactants, and catalytic bases like triethylamine. Optimization may require Design of Experiments (DoE) to evaluate variables such as solvent polarity, reaction time, and catalyst loading .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, as described in for related compounds, using a C18 column and UV detection at 254 nm.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents).
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in for a pyridazinone derivative, which resolved bond lengths and angles with a data-to-parameter ratio of 17.9 .
Q. What safety protocols are critical when handling chlorinated pyridazinones like this compound?
- Methodological Answer : Follow GHS-compliant practices:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374) and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
- Storage : Store in airtight containers at 2–8°C, away from light, as recommended for similar chlorinated compounds in .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data may arise from tautomerism or residual solvents. For example:
- Tautomer Analysis : Use variable-temperature NMR to identify equilibrium states between keto-enol forms.
- Cross-Validation : Compare data with computational models (e.g., DFT calculations) or reference standards from databases like PubChem ().
- Advanced Techniques : Employ high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC, HMBC) for unambiguous assignments .
Q. What strategies are effective in improving the solubility of this compound for in vitro assays?
- Methodological Answer : Solubility challenges in polar solvents can be addressed via:
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) with gradual titration to avoid precipitation.
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, as seen in for a related chlorinated cresol.
- Micellar Encapsulation : Use surfactants like Tween-80 at concentrations below critical micelle concentration (CMC) .
Q. How can computational modeling guide the design of this compound analogs for biological targets?
- Methodological Answer :
- Docking Studies : Use software like Molecular Operating Environment (MOE) to predict binding affinities to enzymes (e.g., kinases), as referenced in .
- QSAR Models : Correlate substituent effects (e.g., Cl position) with activity using datasets from analogs in .
- ADMET Prediction : Evaluate pharmacokinetics (e.g., LogP, metabolic stability) via tools like SwissADME .
Properties
IUPAC Name |
4-amino-5-chloro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWPCPCEGBPTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212792 | |
Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-19-1 | |
Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6339-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-chloropyridazin-3(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6339-19-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-chloro-1H-pyridazin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-AMINO-4-CHLOROPYRIDAZIN-3(2H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F7SZ79PP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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